Z-DL-Nva-OH
Overview
Description
“N-[(Benzyloxy)carbonyl]norvaline” is a chemical compound with the molecular formula C13H17NO4 . It has an average mass of 251.278 Da and a mono-isotopic mass of 251.115753 Da . This compound is used in scientific research and contributes to the development of pharmaceuticals and understanding biological processes.
Molecular Structure Analysis
The molecular structure of “N-[(Benzyloxy)carbonyl]norvaline” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure is planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .Physical and Chemical Properties Analysis
“N-[(Benzyloxy)carbonyl]norvaline” has a density of 1.2±0.1 g/cm3, a boiling point of 439.4±38.0 °C at 760 mmHg, and a melting point of 89.5-90℃ (ethyl acetate ligroine) . The compound is also hygroscopic .Scientific Research Applications
Molecular Dynamics in Pharmaceuticals
N-[(Benzyloxy)carbonyl]norvaline (also known as DL-Norvaline) is an important pharmaceutical intermediate. A study by Ren et al. (2011) explored the polymorphic transitions of DL-Norvaline using solid-state NMR methods. This research is significant for understanding the molecular dynamics and mechanistic aspects of polymorphic transitions in aliphatic α-amino acids with linear side-chains, which can be crucial for pharmaceutical development (Ren et al., 2011).
Surface Chemistry Modification
Figueiredo et al. (1999) investigated the modification of activated carbon surfaces, which can be applicable to various industrial processes, including those involving pharmaceuticals. This research is relevant for understanding how surface properties of materials like carbon can be altered for specific applications, potentially including those involving N-[(Benzyloxy)carbonyl]norvaline (Figueiredo et al., 1999).
Glyoxal-Arginine Modifications
Research by Glomb and Lang (2001) on the reaction of arginine with glyoxal resulted in the identification of specific norvaline compounds. This study provides insights into the chemical behavior of amino acid derivatives under various conditions, which is vital for the development of pharmaceuticals and other chemical applications (Glomb & Lang, 2001).
Electrochemical Sensors
Jia et al. (2016) explored the electro-polymerization of L-Norvaline on a glassy carbon electrode, leading to potential applications in electrochemical sensors. This research opens up avenues for using amino acid materials in developing sensitive detection systems for various substances (Jia et al., 2016).
Enzyme Inhibition in Parasitic Diseases
Palencia et al. (2016) identified a benzoxaborole compound effective against Cryptosporidium and Toxoplasma parasites, with enhanced activity in the presence of norvaline. This highlights a potential application of norvaline in the development of novel antiparasitic agents, contributing significantly to medical research and public health (Palencia et al., 2016).
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJDRLWFFAWSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21691-43-0 | |
Record name | N-[(Phenylmethoxy)carbonyl]norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21691-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21691-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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